2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid
Overview
Description
2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.346. The purity is usually 95%.
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Biological Activity
The compound 2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic acid, also known by its IUPAC name (2S,3S)-1-((benzyloxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO5
- Molecular Weight : 265.27 g/mol
- CAS Number : 62182-54-1
- Structure : The compound features a pyrrolidine ring with hydroxyl and benzyloxycarbonyl substituents, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study involving rat paw edema models, compounds similar to this compound demonstrated a marked reduction in inflammation compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .
Antitumor Activity
In vitro studies have shown that the compound exhibits moderate anticancer activity against various human tumor cell lines. Notably, it was found to inhibit growth in several cancer types with an inhibition range of 1% to 23% at a concentration of 10 μM . The structure-based design of the compound suggests that it may target specific pathways involved in tumor growth and metastasis.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclooxygenases (COXs) : Similar compounds have been shown to inhibit COX enzymes, which play a key role in the inflammatory process.
- Matrix Metalloproteinases (MMPs) Inhibition : The compound may also inhibit MMPs, which are involved in the breakdown of extracellular matrix components and are often upregulated in cancer progression .
Case Study 1: Anti-inflammatory Effect
In a controlled experiment, the anti-inflammatory effects were measured using the rat paw edema model. The results indicated that the compound reduced paw swelling significantly compared to the control group treated with saline. The efficacy was comparable to that of traditional NSAIDs, suggesting potential therapeutic applications in treating inflammatory conditions.
Case Study 2: Anticancer Screening
In a comprehensive screening against 60 human tumor cell lines, the compound was evaluated for its cytotoxicity. The results revealed that it exhibited selective cytotoxicity against certain cancer types while sparing normal cells, indicating a favorable safety profile for further development as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
2-(3-hydroxy-1-phenylmethoxycarbonylpyrrolidin-3-yl)-2-methylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,13(18)19)16(21)8-9-17(11-16)14(20)22-10-12-6-4-3-5-7-12/h3-7,21H,8-11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXYSXBZUHWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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